2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of pyrazole, pyridazine, pyrimidine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 6-(1H-pyrazol-1-yl)pyridazine and 4-(pyrimidin-2-yl)piperazine. These intermediates are then coupled through an ether linkage to form the final product. Common reagents used in these reactions include bases like potassium carbonate, solvents like dimethylformamide (DMF), and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone may be studied for its potential as a bioactive molecule. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its structure suggests it may interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)benzoic acid
- 2-(4-nitro-1H-pyrazol-1-yl)ethanol
- 4-(2-((1-(4-chlorobenzyl)-1H-pyrazol-3-yl)carbonyl)carbohydrazonoyl)phenyl 4-methylbenzoate
Uniqueness
What sets 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties. This structural complexity may result in enhanced specificity and potency in its interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N8O2/c26-16(23-9-11-24(12-10-23)17-18-5-1-6-19-17)13-27-15-4-3-14(21-22-15)25-8-2-7-20-25/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIJXGPOHTDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)COC3=NN=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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